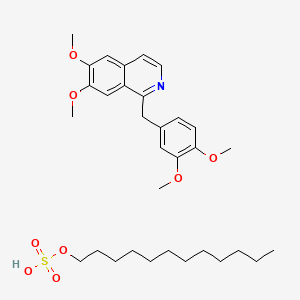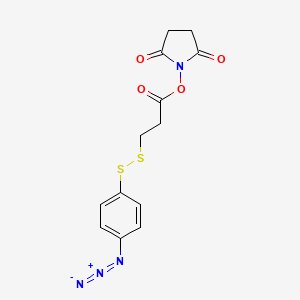
1-(4-Hydroxybenzyl)pyrazole
概要
説明
Synthesis Analysis
The synthesis of compounds related to “1-(4-Hydroxybenzyl)pyrazole” often involves condensation reactions, where functionalized benzaldehyde derivatives react with pyrazolone precursors in the presence of catalysts or under specific conditions. For instance, Naganagowda and Petsom (2012) described the preparation of a novel compound through condensation of a substituted benzaldehyde with a dimethyl-phenylpyrazolone in ethanol/acetic acid under reflux, highlighting a typical approach for synthesizing pyrazole derivatives with benzylidene modifications (Naganagowda & Petsom, 2012).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “1-(4-Hydroxybenzyl)pyrazole”, is often elucidated using spectroscopic methods such as IR, NMR, and X-ray diffraction. Evecen et al. (2016) synthesized and characterized a pyrazole compound using these techniques, providing insights into the molecular geometry, vibrational frequencies, and chemical shift values. Such analyses are crucial for confirming the structural integrity and understanding the electronic and spatial configuration of pyrazole derivatives (Evecen et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, showcasing their reactivity and functional versatility. Sequential functionalization, as reported by Paulson et al. (2002), involves regioselective metalation and cross-coupling reactions, demonstrating the compound's potential for chemical modification and the introduction of diverse functional groups. Such reactions expand the utility of “1-(4-Hydroxybenzyl)pyrazole” in synthetic chemistry (Paulson et al., 2002).
科学的研究の応用
Use in Synthesis and Functionalization : The compound has been studied in the context of synthesizing and functionalizing pyrazole derivatives. For example, Paulson et al. (2002) described the sequential functionalization of pyrazole 1-oxides via regioselective metalation, leading to the synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles, including compounds similar to 1-(4-Hydroxybenzyl)pyrazole (Paulson et al., 2002).
Interaction with Dopamine Beta-Mono-Oxygenase : Sirimanne et al. (1987) investigated the interaction of 1-(4-Hydroxybenzyl)pyrazole with dopamine beta-mono-oxygenase (DBM), finding that it acts as a potent inhibitor of this enzyme, though not as a substrate. This suggests potential applications in studying and potentially manipulating dopamine pathways (Sirimanne et al., 1987).
Bioluminescence Research : The compound has been implicated in the study of bioluminescence. Inoue et al. (1975) isolated a related compound, 2-(p-Hydroxybenzyl)-6-(p-hydroxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, from the squid Watasenia scintillans, considering it a precursor to luciferin or photoprotein (Inoue et al., 1975).
Antioxidant and Radical Scavenging Abilities : Research by Li and Liu (2012) on derivatives of pyrazole, including compounds structurally similar to 1-(4-Hydroxybenzyl)pyrazole, highlighted their potential as antioxidants capable of scavenging radicals and protecting DNA (Li & Liu, 2012).
Cytotoxic Activity in Cancer Research : Cuadro et al. (1985) studied binuclear pyrazoles, including derivatives similar to 1-(4-Hydroxybenzyl)pyrazole, and found that they possess significant cytotoxic activity, suggesting potential applications in cancer research (Cuadro et al., 1985).
Safety And Hazards
将来の方向性
Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging . Utility of pyrazoles and their derivatives in constructing ordered porous materials with physicochemical characteristics such as chemosensors has undoubtedly created much interest in developing newer frameworks .
特性
IUPAC Name |
4-(pyrazol-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCYYEKQDZIXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230151 | |
| Record name | 1-(4-Hydroxybenzyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxybenzyl)pyrazole | |
CAS RN |
80200-09-5 | |
| Record name | 1-(4-Hydroxybenzyl)pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080200095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Hydroxybenzyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1H-pyrazol-1-yl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzenesulfonic acid, 5-[(4-amino-5-methoxy-2-methylphenyl)azo]-2-methoxy-](/img/structure/B1197110.png)







![(1s,2r,5r)-5-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol](/img/structure/B1197122.png)


